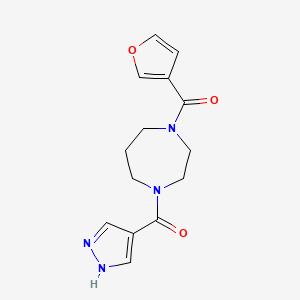
N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine, also known as BI-78D3, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has received significant attention in the scientific community due to its promising pharmacological properties and potential applications.
Mécanisme D'action
The exact mechanism of action of N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine is not yet fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes involved in critical cellular processes. For example, N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression and proliferation. Additionally, it has been reported to inhibit the activity of glycogen synthase kinase-3, which is involved in several signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, it has been reported to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine is its potent inhibitory effects on several enzymes involved in critical cellular processes. This property makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Orientations Futures
Several future directions can be explored to further understand the potential applications of N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine. For example, more research is needed to understand the exact mechanism of action of N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine and its potential off-target effects. Additionally, more studies are needed to investigate the potential therapeutic applications of N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine in various diseases, including cancer, inflammation, and neurological disorders. Finally, efforts should be made to improve the solubility and bioavailability of N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine to make it more suitable for clinical use.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine involves a multi-step process that includes the reaction of 4-piperidone with benzylamine, followed by the condensation of the resulting compound with 5-bromo-1H-indazole-6-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that N-(1-benzyl-4-piperidinyl)-1H-indazol-6-amine exhibits potent inhibitory effects on the activity of several enzymes, including cyclin-dependent kinases, glycogen synthase kinase-3, and histone deacetylases. These enzymes are known to play critical roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-2-4-15(5-3-1)14-23-10-8-17(9-11-23)21-18-7-6-16-13-20-22-19(16)12-18/h1-7,12-13,17,21H,8-11,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJIUSILRREZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC3=C(C=C2)C=NN3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-1H-indazol-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)
![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)

![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)